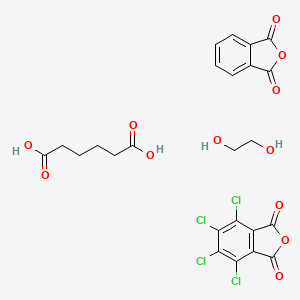
2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione is a complex organic compound with the molecular formula C24H20Cl4O12 and a molecular weight of 642.22 g/mol . This compound is a polymer formed from hexanedioic acid, ethane-1,2-diol, and benzofuran derivatives, including tetrachlorophthalic anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione involves the polymerization of hexanedioic acid, ethane-1,2-diol, and benzofuran derivatives. One common method includes the condensation reaction of hexanedioic acid with ethane-1,2-diol in the presence of a catalyst to form a polyester . This polyester is then reacted with tetrachlorophthalic anhydride to introduce the benzofuran rings into the polymer chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of solvents and catalysts to facilitate the reactions and achieve the desired molecular weight and properties of the polymer .
Chemical Reactions Analysis
Types of Reactions
2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The benzofuran rings can be oxidized to form quinones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The chlorine atoms in the tetrachlorophthalic anhydride moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran rings can yield quinones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The benzofuran rings can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function . The compound’s anti-inflammatory and anti-cancer activities are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with 1,2-ethanediol, 1,3-isobenzofurandione, and 4,5,6,7-tetrachloro-1,3-isobenzofurandione .
- Tetrachlorophthalic anhydride, phthalic anhydride, adipic acid, ethylene glycol polymer .
Uniqueness
2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione is unique due to its combination of benzofuran rings and tetrachlorophthalic anhydride moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
61630-89-5 |
|---|---|
Molecular Formula |
C24H20Cl4O12 |
Molecular Weight |
642.2 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8Cl4O3.C8H4O3.C6H10O4.C2H6O2/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h;1-4H;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChI Key |
HYAJNOXQCHYMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)O.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Related CAS |
61630-89-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14577548.png)
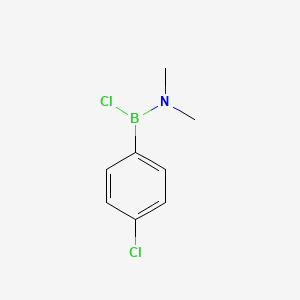


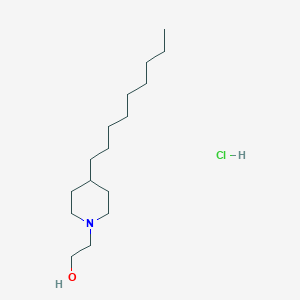

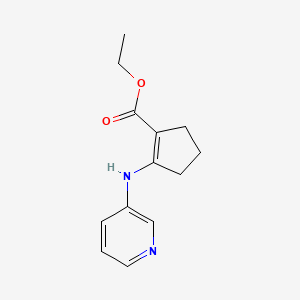
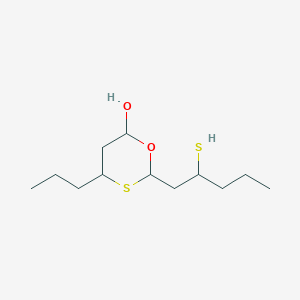


![1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one](/img/structure/B14577596.png)
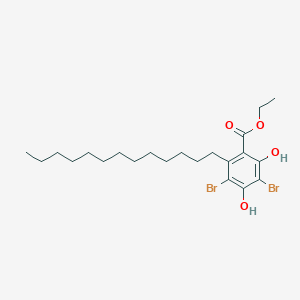

-lambda~5~-phosphanol](/img/structure/B14577622.png)
